molecular formula C14H15N3O4S B15087432 Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanoate

Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanoate

Cat. No.: B15087432
M. Wt: 321.35 g/mol
InChI Key: FJPAOQKJHRNFCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanoate typically involves the reaction of benzyl bromide with 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate

InChI

InChI=1S/C14H15N3O4S/c1-2-10(22-12-11(18)15-14(20)17-16-12)13(19)21-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H2,15,17,18,20)

InChI Key

FJPAOQKJHRNFCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)SC2=NNC(=O)NC2=O

Origin of Product

United States

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